(3S,4S)-3-fluoropiperidin-4-ol hydrochloride is a chiral compound with the molecular formula CHClFNO. This compound is a fluorinated derivative of piperidine, characterized by a fluorine atom at the 3-position and a hydroxyl group at the 4-position. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and organic synthesis .
This compound is classified as a fluorinated heterocyclic amine. It is typically synthesized from commercially available piperidine derivatives through various chemical reactions, including fluorination and hydroxylation. The compound's unique structure allows it to interact with biological systems effectively, making it valuable in pharmaceutical research.
The synthesis of (3S,4S)-3-fluoropiperidin-4-ol hydrochloride involves several key steps:
The molecular structure of (3S,4S)-3-fluoropiperidin-4-ol hydrochloride can be represented by its IUPAC name and SMILES notation:
The compound has a molecular weight of approximately 155.6 g/mol. Its structure features a six-membered piperidine ring with specific stereochemistry that is crucial for its biological activity .
(3S,4S)-3-fluoropiperidin-4-ol hydrochloride can undergo various chemical reactions:
The mechanism of action for (3S,4S)-3-fluoropiperidin-4-ol hydrochloride primarily involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity and selectivity through strong hydrogen bonds and dipole interactions. Additionally, the hydroxyl group facilitates further stabilization through hydrogen bonding with target sites.
Relevant data indicates that the compound maintains its integrity under various reaction conditions typical in organic synthesis .
(3S,4S)-3-fluoropiperidin-4-ol hydrochloride has several important applications:
This compound's unique properties make it an essential tool in both academic research and industrial applications, particularly within fields focused on drug development and organic synthesis.
Fluorination at the C3 position of the piperidine ring requires precise stereocontrol to achieve the (3S,4S) configuration. Two advanced methodologies dominate:
Table 1: Fluorination Methods for Piperidine Functionalization
Method | Reagents/Conditions | Stereoselectivity | Yield Range | Key Limitations |
---|---|---|---|---|
Deconstructive Fluorination | AgBF₄, Selectfluor, H₂O/acetone, 40°C | anti diastereomers | 22–85% | Competitive over-oxidation |
Catalytic Asymmetric | Pd(0)/chiral ligand, NFSI, −40°C | >98% ee | 70–95% | Substrate-specific ligand design |
Electrophilic Fluorination | NBS, HF/pyridine, 0°C | Moderate syn/anti | 40–65% | Low regiocontrol |
Installing the C4 hydroxyl group with correct stereochemistry exploits biocatalytic and chemical methods:
Biocatalytic Hydroxylation: Engineered cytochrome P450 monooxygenases (e.g., P450DA variant) directly hydroxylate C4-H bonds in 3-fluoropiperidine precursors. Directed evolution via site-saturation mutagenesis (e.g., residues F87, T268) enhances activity toward tertiary C–H bonds. Using O₂ as the oxidant, this method achieves ee >90% for tertiary alcohols, though yields for secondary alcohols like (3S,4S)-3-fluoropiperidin-4-ol require optimization [10].
Diastereoselective Oxidation: tert-Butyl hydroperoxide (TBHP) with OsO₄ or catalytic RuCl₃ oxidizes C4 in Boc-protected 3-fluoropiperidines. The existing C3 fluorine steers syn hydroxylation through steric bias, yielding the (3S,4S) diastereomer with 5:1 dr [1] [9].
Table 2: Hydroxylation Methods for C4 Functionalization
Method | Conditions | Stereoselectivity | Catalyst/Engineered Site | Yield |
---|---|---|---|---|
P450-Catalyzed | O₂, NADPH, pH 7.5, 30°C | >90% ee (tertiary) | P450DA-F87V/T268A | 25–40%* |
Osmium-Catalyzed Dihydroxylation | TBHP, OsO₄, CH₃CN, 0°C | 5:1 dr (syn) | N/A | 70% |
Silver-Mediated | AgOAc, PhI(OAc)₂, CH₂Cl₂ | Moderate | N/A | 45–60% |
* Lower yields attributed to substrate specificity challenges for secondary alcohols.
Racemic mixtures of 3-fluoropiperidin-4-ol require separation to isolate the (3S,4S) enantiomer:
Diastereomeric Salt Formation: The racemic free base is treated with enantiopure resolving agents like (S)-mandelic acid in toluene/methanol. The (3S,4S) isomer forms an insoluble salt, isolated via filtration, while the undesired enantiomer remains in solution. After basification, the free base is converted to hydrochloride. This method achieves >99% ee but sacrifices 50% yield unless racemization recycles the mother liquor [2] .
Chromatographic Resolution: Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) separate racemates using heptane/ethanol gradients. This method resolves gram-scale mixtures with 98% ee but requires costly columns [9].
Table 3: Resolution Techniques for (3S,4S) Enantiomer Isolation
Method | Resolving Agent/Stationary Phase | Solvent System | Enantiomeric Excess | Yield |
---|---|---|---|---|
Diastereomeric Salt | (S)-Mandelic acid | Toluene/MeOH (3:1) | >99% | 40%* |
Chiral HPLC | Cellulose tris(3,5-DMP) | Heptane/EtOH (90:10) | 98% | 35% |
Enzymatic Kinetic | Candida antarctica lipase B | Phosphate buffer | 90% | 30% |
* Yield increases to >70% with racemization recycling (RRR synthesis).
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: